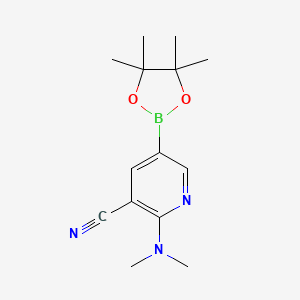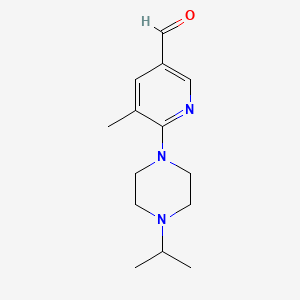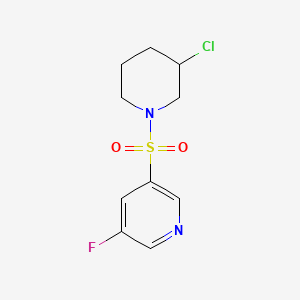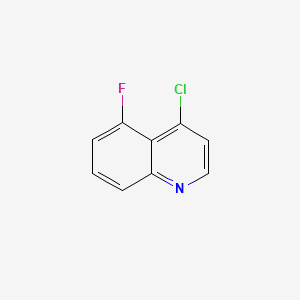
4-Chloro-5-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 4th position and a fluorine atom at the 5th position on the quinoline ring. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry, making this compound a compound of significant interest.
Mechanism of Action
Target of Action
4-Chloro-5-fluoroquinoline belongs to the family of fluoroquinolones, a group of synthetic antimicrobial agents . The primary targets of fluoroquinolones are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including this compound, inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and the enzymes DNA gyrase and topoisomerase IV . This complex blocks the progress of the replication fork, preventing the bacteria from replicating its DNA and thus inhibiting its growth .
Biochemical Pathways
The formation of the ternary complex disrupts the normal biochemical pathways of DNA replication and transcription in the bacteria . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via renal and biliary routes . These properties contribute to their broad-spectrum antibacterial activity .
Result of Action
The result of this compound’s action at the molecular level is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . At the cellular level, this results in the death of the bacterial cells .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the drug . Additionally, the presence of divalent cations like calcium and magnesium can interfere with the absorption of fluoroquinolones, reducing their bioavailability . Therefore, the efficacy and stability of this compound can be affected by these and potentially other environmental factors.
Biochemical Analysis
Biochemical Properties
Quinolines are known to interact with various enzymes and proteins . They can inhibit certain enzymes, leading to antibacterial, antineoplastic, and antiviral activities
Cellular Effects
Quinolines are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of 4-Chloro-5-fluoroquinoline needs to be studied further.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization to form the quinoline ring . Another approach involves the use of organometallic reagents to introduce the fluorine and chlorine atoms onto the quinoline skeleton .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The fluorine atom at the 5th position can participate in electrophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-5-fluoroquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-5-fluoroquinoline can be compared with other fluorinated quinolines and isoquinolines:
Similar Compounds: 5,6,8-Trifluoroquinoline, 5-Fluoroisoquinoline, and 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness: The presence of both chlorine and fluorine atoms on the quinoline ring imparts unique chemical and biological properties to this compound. .
Properties
IUPAC Name |
4-chloro-5-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIKKKLIBMNUEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677799 |
Source


|
| Record name | 4-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229037-03-9 |
Source


|
| Record name | 4-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
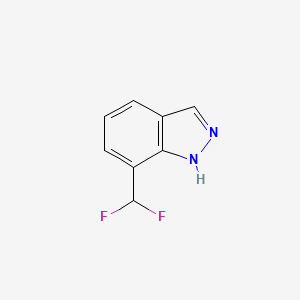
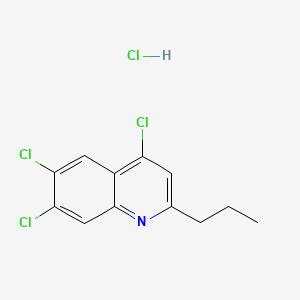
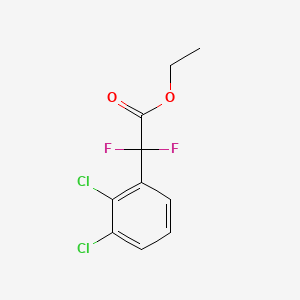
![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)
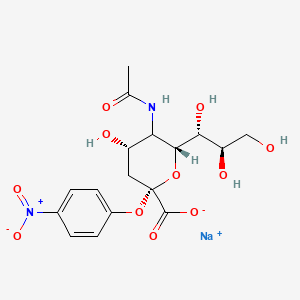
![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)
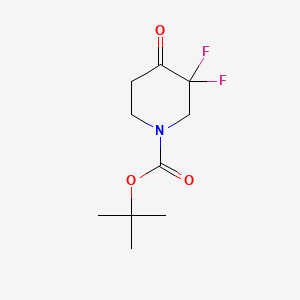
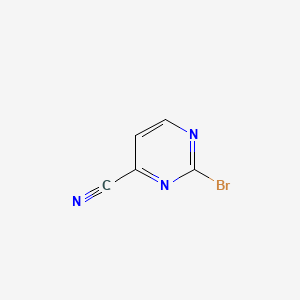
![(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B599149.png)
